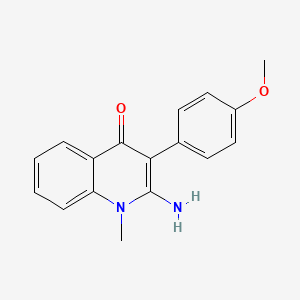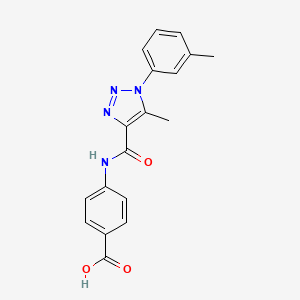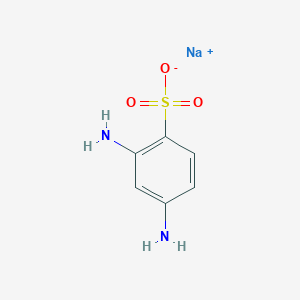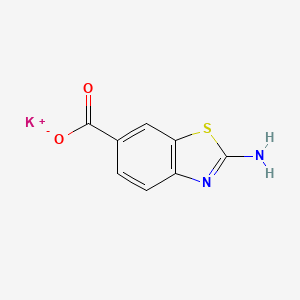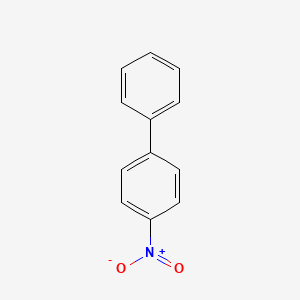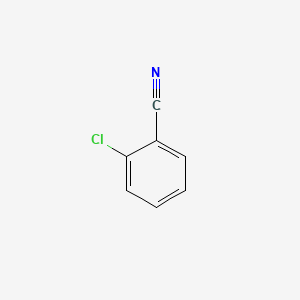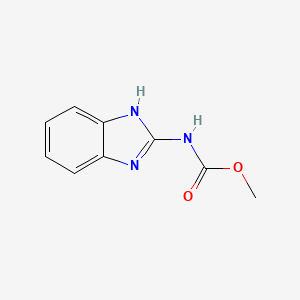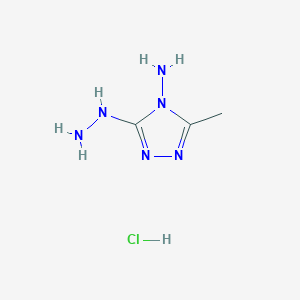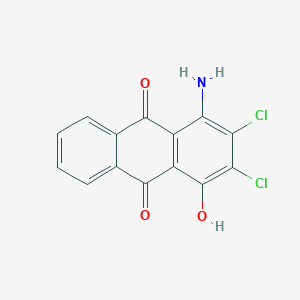
sodium;2,4,6-trimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of 2,4,6-trimethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Sodium 2,4,6-trimethylbenzenesulfonate can be synthesized through the sulfonation of mesitylene (1,3,5-trimethylbenzene) followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Mesitylene is reacted with sulfuric acid or oleum to introduce the sulfonic acid group, forming 2,4,6-trimethylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form sodium 2,4,6-trimethylbenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of sodium 2,4,6-trimethylbenzenesulfonate follows similar steps but on a larger scale. The process involves the use of continuous reactors and efficient mixing to ensure complete sulfonation and neutralization. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Sodium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methyl groups on the benzene ring can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. These reactions typically occur under mild conditions with the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonates depending on the nucleophile used.
Oxidation: Products include 2,4,6-trimethylbenzoic acid or other oxidized derivatives.
Reduction: Products include fully reduced benzene derivatives.
科学的研究の応用
Sodium 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions and as a sulfonating agent.
Biology: It is used in biochemical assays and as a surfactant in various biological experiments.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
作用機序
The mechanism of action of sodium 2,4,6-trimethylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive and can participate in substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s molecular targets and pathways depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison
Sodium 2,4,6-trimethylbenzenesulfonate is unique due to the presence of three methyl groups on the benzene ring, which influence its reactivity and solubility. Compared to sodium benzenesulfonate, it has higher hydrophobicity and different reactivity patterns. Sodium toluenesulfonate and sodium xylenesulfonate have fewer methyl groups, resulting in different chemical properties and applications.
特性
IUPAC Name |
sodium;2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJUNZYQOYSGHT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-one](/img/structure/B7737318.png)
